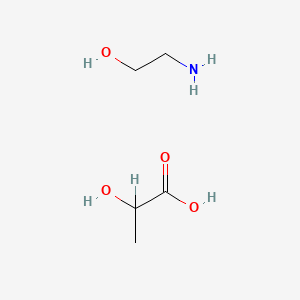
2-aminoethanol;2-hydroxypropanoic acid
Cat. No. B8374360
M. Wt: 151.16 g/mol
InChI Key: NEQXUPRFDXNNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07078024B2
Procedure details


In a 100 ml glass, heat 50 g of distilled water to 40° C. and maintain temperature. Add 18 g of lactic acid (C3H6O3). Test pH and slowly add monoethanolamine (C2H7NO) until a pH of 7.0 is achieved.
[Compound]
Name
glass
Quantity
100 mL
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7]([CH2:9][NH2:10])[OH:8]>O>[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7]([CH2:9][NH2:10])[OH:8] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
glass
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintain temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(O)C)(=O)O.C(O)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
